molecular formula C9H13N B3352878 2-Isopropyl-6-methylpyridine CAS No. 51487-37-7

2-Isopropyl-6-methylpyridine

Cat. No. B3352878
CAS RN: 51487-37-7
M. Wt: 135.21 g/mol
InChI Key: UWLWJASBYKVUJR-UHFFFAOYSA-N
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Description

2-Isopropyl-6-methylpyridine is a pyrimidine compound . It is reported as a major metabolite of the pesticide diazinon . It has been identified as a urinary metabolite in the general population exposed to organophosphorus compounds (insecticides, flame retardants, and plasticizers) and moth repellents used in Japanese households .


Synthesis Analysis

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . Eight 2-methylated pyridines were produced by progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .


Molecular Structure Analysis

The chemical structure of 2-Isopropyl-6-methylpyridine was determined by X-ray single-crystal diffraction and NMR analysis .


Chemical Reactions Analysis

The quantitative chemical analysis method involves the separation of an analyte from a sample by a physical or chemical process and subsequent mass measurements of the analyte, reaction product, and/or sample .


Physical And Chemical Properties Analysis

The fundamental physicochemical properties most often used in defining compound quality are molecular weight (MW), log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility equilibrium solubility at pH 7.4, HBA or sum of O + N atoms count of hydrogen bond acceptors, HBD or sum of OH + NH atoms count of hydrogen bond donors .

Scientific Research Applications

1. Synthesis and Alkylation Studies

A significant application of 2-Isopropyl-6-methylpyridine is in the synthesis and alkylation studies of pyridine derivatives. For instance, Hart, Killen, and Saunders (1979) demonstrated the conversion of methyl groups in pyridine rings into isopropyl and t-butyl groups through alkylation of N-methylpyridinium iodides with methyl iodide, using a phase-transfer catalyst. This research provides insight into the chemical transformations of pyridine derivatives, which is crucial in various chemical synthesis processes (Hart, Killen, & Saunders, 1979).

2. Electrophoretic Separation

The compound also plays a role in the study of electrophoretic separation. Wren (1991) explored the optimization of pH in electrophoretic separation of substituted methylpyridines. This research contributes to our understanding of how the separation process can be enhanced in various analytical techniques, especially in capillary electrophoresis (Wren, 1991).

3. Catalytic Applications

Further, 2-Isopropyl-6-methylpyridine is relevant in the study of catalytic applications. Winter, Newkome, and Schubert (2011) discussed the use of terpyridines, including derivatives like 2-Isopropyl-6-methylpyridine, in catalysis. These compounds have been used in a variety of reactions, ranging from artificial photosynthesis to organic transformations. This highlights the compound's significance in advancing catalytic processes in chemistry (Winter, Newkome, & Schubert, 2011).

4. Photochemistry Studies

Additionally, 2-Isopropyl-6-methylpyridine is significant in photochemistry research. Pavlik, Laohhasurayotin, and Vongnakorn (2007) investigated the vapor-phase photochemistry of methyl- and cyanopyridines, including derivatives like 2-Isopropyl-6-methylpyridine. These studies provide valuable insights into the behavior of these compounds under light exposure, which is crucial for understanding their potential applications in photochemical processes (Pavlik, Laohhasurayotin, & Vongnakorn, 2007).

5. Reaction Runaway and Safety Studies

The safety aspects of 2-Isopropyl-6-methylpyridine in industrial processes have also been studied. Saenz et al. (2009) conducted research on the runaway behavior of 2-methylpyridine-N-oxidation, which is closely related to the compound . Understanding the safety and runaway reactions of these compounds is crucial in industrial and laboratory settings (Saenz et al., 2009).

Mechanism of Action

While the exact mechanism of action of 2-Isopropyl-6-methylpyridine is unclear, it has been shown to act as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Safety and Hazards

The safety data sheet indicates that 2-Isopropyl-6-methylpyridine causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the future direction could be the development of new synthesis methods and the establishment of structure-function relationships .

properties

IUPAC Name

2-methyl-6-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7(2)9-6-4-5-8(3)10-9/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLWJASBYKVUJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509980
Record name 2-Methyl-6-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-6-methylpyridine

CAS RN

51487-37-7
Record name 2-Methyl-6-(propan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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